
cis-3-Methylsulfonylcyclobutylamine hydrochloride
Übersicht
Beschreibung
Cis-3-Methylsulfonylcyclobutylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
cis-3-Methylsulfonylcyclobutylamine hydrochloride is a compound that has attracted attention in pharmacological research due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with a methylsulfonyl group and an amine functional group. This specific configuration may influence its interaction with biological targets, particularly enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication, particularly against β-coronaviruses such as SARS-CoV-2. The mechanism appears to involve modulation of specific kinases relevant to viral pathogenesis .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including cyclin-dependent kinases (CDKs) and protein kinases, which are critical in cell cycle regulation and signal transduction pathways. Such inhibition may lead to antiproliferative effects in cancer cells .
1. Antiviral Studies
A study highlighted the ability of sulfonamide derivatives, including those structurally related to this compound, to inhibit the activity of CSNK2A2, a kinase implicated in viral replication. The study reported a significant reduction in viral load in cell cultures treated with these compounds, suggesting their potential use as antiviral agents .
2. Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit CDK activity. Results indicated that this compound demonstrated a dose-dependent inhibition of CDK2, leading to cell cycle arrest in vitro. The IC50 value was determined to be approximately 25 µM, indicating moderate potency .
Data Tables
Activity | Target | IC50/EC50 | Reference |
---|---|---|---|
Antiviral | CSNK2A2 | Not specified | |
CDK2 Inhibition | CDK2 | 25 µM | |
Cytotoxicity (Cancer Cells) | Various Cancer Cell Lines | >50 µM |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to mimic natural substrates or inhibitors within cellular pathways. For instance, the presence of the sulfonamide group may enhance binding affinity to target enzymes through hydrogen bonding and electrostatic interactions.
Wissenschaftliche Forschungsanwendungen
JAK1 Inhibition
Cis-3-Methylsulfonylcyclobutylamine hydrochloride has been identified as a selective inhibitor of JAK1, a crucial enzyme in the immune response. This inhibition is particularly relevant for the treatment of autoimmune diseases, where modulation of immune responses is essential.
Mechanism of Action :
- JAK1 mediates signaling pathways for various cytokines involved in inflammation.
- Inhibition leads to reduced inflammation and altered immune responses, making it a candidate for therapies targeting conditions like rheumatoid arthritis and psoriasis.
Pharmaceutical Development
The compound is being explored for its pharmacological properties in developing new therapeutics. Its unique cyclobutane structure combined with a methylsulfonyl group enhances its selectivity and potency compared to simpler analogs.
Synthesis of this compound
The synthesis involves several steps, typically starting from readily available precursors. The following general steps outline the synthetic pathway:
- Formation of Cyclobutane Ring : Utilizing cyclization reactions to form the cyclobutane structure.
- Sulfonylation : Introducing the methylsulfonyl group through sulfonation reactions.
- Amine Formation : Converting the intermediate into the amine functional group.
- Hydrochloride Salt Formation : Finalizing the compound as a hydrochloride salt for enhanced stability and solubility.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
Study 1: Efficacy in Inflammatory Models
Research demonstrated that derivatives of this compound significantly reduced inflammatory markers in both in vitro and in vivo models of inflammation.
Study 2: Immune Modulation
In animal models simulating autoimmune diseases, treatment with this compound resulted in improved clinical outcomes and reduced disease severity.
Eigenschaften
IUPAC Name |
3-methylsulfonylcyclobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJADAEEWGMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-97-7 | |
Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.